molecular formula C17H20N2O5 B2696594 N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 1706149-45-2

N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2696594
CAS No.: 1706149-45-2
M. Wt: 332.356
InChI Key: WJFBDUWZTKNGQR-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide is a bifunctional ethanediamide derivative characterized by two distinct substituents:

  • Furan-2-ylmethyl group: A heterocyclic aromatic moiety known for enhancing bioactivity and modulating electronic properties in medicinal chemistry .
  • 2-Methoxy-2-(2-methoxyphenyl)ethyl group: A branched alkyl chain featuring dual methoxy groups, which may improve solubility and influence receptor-binding affinity .

For example, oxadiazole-based furan derivatives are prepared using furan-2-aldehyde and amines under acidic conditions (e.g., H₂SO₄ in DMF), followed by reflux and purification steps .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-22-14-8-4-3-7-13(14)15(23-2)11-19-17(21)16(20)18-10-12-6-5-9-24-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBDUWZTKNGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-2-(2-methoxyphenyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
  • Substituents : Morpholine ring (instead of 2-methoxyphenyl) and 2-methoxyethyl group.
  • Molecular Weight : 392.47 g/mol (calculated from ChemSpider data) .
(b) N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyltetrahydroquinolin-6-yl)ethyl]ethanediamide
  • Substituents: Benzodioxole and tetrahydroquinoline moieties.
  • Bioactivity : Demonstrated falcipain inhibition (IC₅₀ = 0.8 µM), suggesting antiparasitic applications .
  • Comparison : The benzodioxole group may confer greater metabolic stability than the furan ring in the target compound due to reduced susceptibility to oxidative degradation.
(c) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Substituents : Chloroacetamide backbone with methoxymethyl and diethylphenyl groups.
  • Application : Herbicide targeting plant lipid biosynthesis .
  • Key Contrast : The ethanediamide core in the target compound replaces the chloroacetamide group, likely reducing electrophilic reactivity and toxicity.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) LogP* Key Functional Groups Potential Applications
Target Compound ~364.4 (calculated) ~2.5 (est.) Furan, dual methoxy Antiparasitic/Enzyme inhibition
N-[2-(Furan-2-yl)-2-morpholinylethyl]... 392.47 ~1.8 (est.) Morpholine, methoxyethyl Not reported
Quinolinyl Oxamide Derivative (QOD) ~395.0 (estimated) ~3.0 (est.) Benzodioxole, tetrahydroquinoline Falcipain inhibition
Alachlor 269.76 3.1 Chloroacetamide, methoxymethyl Herbicide

Biological Activity

N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structural features, including furan and methoxy groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C17H21N3O5C_{17}H_{21}N_{3}O_{5}

Its IUPAC name is this compound, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The furan and methoxy groups may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.

Pharmacological Properties

Research has demonstrated several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines in vitro, particularly in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines, although further research is needed to establish its efficacy and mechanism .
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:

StudyCompoundFindings
7-Methoxychromone DerivativeInhibited NF-kB activation in RAW 264.7 macrophages; reduced NO production without cytotoxicity.
MMPP (related structure)Showed significant anti-inflammatory effects and improved cognitive function in AD model mice.
Pyrimidine DerivativesDemonstrated notable antitumor activities; further investigation warranted for similar structures.

These studies highlight the potential of compounds with similar frameworks to exert beneficial biological effects.

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